![molecular formula C22H25FN4O2 B1507122 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine CAS No. 885276-28-8](/img/structure/B1507122.png)
1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine
Overview
Description
1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family and has a unique structure that makes it an attractive target for research.
Scientific Research Applications
1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been studied as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. It has also been studied as a potential anti-inflammatory agent and has shown promising results in animal models.
Mechanism of Action
The mechanism of action of 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the proliferation of cancer cells and the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine has several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine is its ability to inhibit the proliferation of cancer cells and reduce inflammation. This makes it an attractive target for research in the fields of medicinal chemistry and drug discovery. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine. One area of research is the development of more efficient and cost-effective synthesis methods that can produce this compound in larger quantities. Another area of research is the investigation of the compound's potential applications in other fields, such as materials science and nanotechnology. Additionally, more studies are needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases.
properties
IUPAC Name |
tert-butyl 3-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c1-22(2,3)29-21(28)26-13-17(14-26)24-20-25-18-6-4-5-7-19(18)27(20)12-15-8-10-16(23)11-9-15/h4-11,17H,12-14H2,1-3H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRLGBJTGDDZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722977 | |
Record name | tert-Butyl 3-({1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl}amino)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine | |
CAS RN |
885276-28-8 | |
Record name | tert-Butyl 3-({1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl}amino)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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